molecular formula C5H6N2OS B13529996 Ethanone, 2-amino-1-(4-thiazolyl)-

Ethanone, 2-amino-1-(4-thiazolyl)-

Cat. No.: B13529996
M. Wt: 142.18 g/mol
InChI Key: HEGRFZQMHYPEJC-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(4-thiazolyl)- is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a versatile scaffold in the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 2-amino-1-(4-thiazolyl)- typically involves the reaction of 2-bromo-1-(4-thiazolyl)ethanone with ammonia or an amine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1-(4-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 2-amino-1-(4-thiazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanone, 2-amino-1-(4-thiazolyl)- involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Ethanone, 2-amino-1-(4-thiazolyl)- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and industrial applications .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C5H6N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1,6H2

InChI Key

HEGRFZQMHYPEJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)CN

Origin of Product

United States

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